

# Discovery & Optimization of BAY-876

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## Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

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The journey to **BAY-876** began with a **high-throughput screen of approximately 3 million compounds** [1]. The goal was to find a molecule that could potently inhibit GLUT1 without significantly affecting other crucial glucose transporters like GLUT2, GLUT3, and GLUT4 [1].

- **Initial Hit:** The screening identified the **N-(1H-pyrazol-4-yl)quinoline-4-carboxamides** chemical class as a promising starting point [1].
- **Lead Optimization:** Extensive structure-activity relationship (SAR) explorations were conducted on this chemical scaffold. Through systematic modification, researchers successfully developed compounds with single-digit nanomolar potency against GLUT1 [1].
- **Final Candidate:** The most promising compound emerging from this optimization was **BAY-876 (N4-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide)**. It achieved the desired profile with high selectivity (a selectivity factor of >100 against GLUT2, GLUT3, and GLUT4), good metabolic stability *in vitro*, and high oral bioavailability *in vivo* [1].

## Key Pharmacological Characteristics of BAY-876

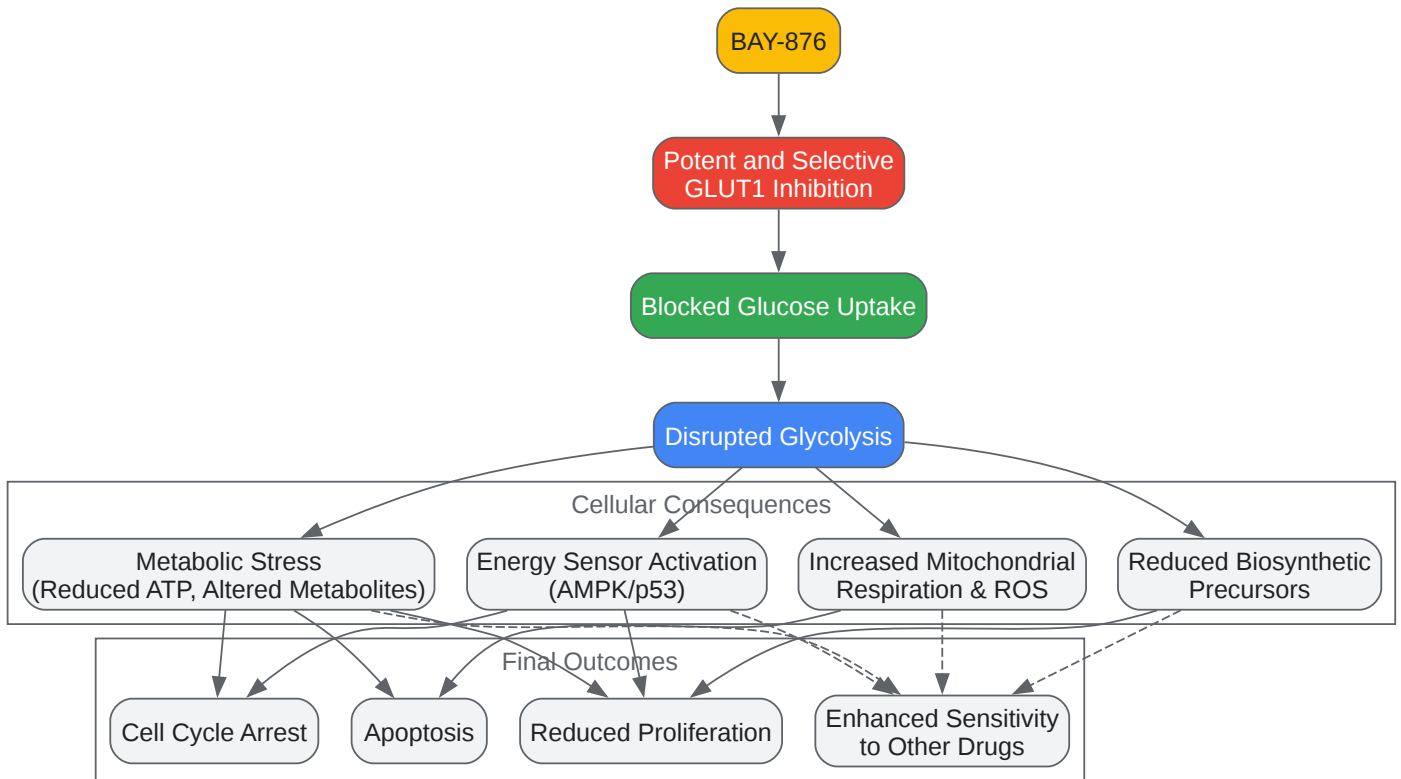
The table below summarizes the core properties that make **BAY-876** a valuable research tool and a promising therapeutic candidate.

Property	Description / Value
Molecular Target	Glucose Transporter 1 (GLUT1; SLC2A1) [1]

Property	Description / Value
Reported Potency (IC <sub>50</sub> )	~2 nM (cell-free system) [2] [1]
Key Feature	High selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 [1]
Primary Consequence	Inhibits facilitative glucose uptake, disrupting the first step of glycolysis [3]
Downstream Effects	Reduces cancer cell viability, metabolism, and proliferation; induces apoptosis; can enhance efficacy of other anti-cancer agents [3] [4] [5]

## Mechanism of Action and Functional Consequences

The following diagram illustrates the mechanism by which **BAY-876** exerts its anti-tumor effects, from initial glucose transport inhibition to downstream metabolic disruptions and cellular outcomes.



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**BAY-876** mechanism of action from GLUT1 inhibition to anti-tumor effects.

## Experimental Evidence and Protocols

Substantial preclinical evidence demonstrates the anti-cancer potential of **BAY-876** across various cancer types. Key findings and associated experimental methodologies are summarized below.

Cancer Type	Key Findings	Experimental Models & Protocols Cited
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| **Head and Neck Squamous Cell Carcinoma (HNSCC)** | Induced apoptosis; enhanced anti-cancer effects of bitter taste receptor (T2R) agonists; decreased TNF $\alpha$ -induced IL-8 production [3]. | - **Cell Viability:** MTS/Proliferation assays.

- **Apoptosis:** Caspase-3/7 activity measurement.
- **Glucose Uptake:** FLII12Pglu-700 $\mu\delta$ 6 biosensor and media glucose measurement.
- **Gene/Protein Expression:** qPCR, Western Blot, Immunofluorescence [3]. | | **Colorectal Cancer (CRC)** | Inhibited cell proliferation; induced metabolic changes (enhanced mitochondrial respiration, increased ROS); promoted apoptosis; showed tumor-inhibitory effects *in vivo* [4] [6]. | - **Proliferation:** MTS assay and direct cell counting.
- **Metabolic Flux Analysis:** Extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).
- **ROS Measurement:** Flow cytometry.
- **Xenograft Model:** HCT116 cells in mice, **BAY-876** dissolved in carboxymethylcellulose [4]. | | **Non-Small Cell Lung Cancer (NSCLC)** | Sensitized tumor cells to EGFR tyrosine kinase inhibitors (e.g., Osimertinib) by interacting with phosphorylated EGFR and regulating its downstream signaling [5]. | - **Protein Interaction:** Co-immunoprecipitation (Co-IP), Western Blot.
- **Gene Expression:** RNA-seq analysis.
- \*In Vivo\* Efficacy: **H1975 xenograft model testing BAY-876 + Osimertinib combination [5].** | | **Hepatocellular Carcinoma (HCC)** | A novel microcrystalline formulation for intratumoral injection achieved sustained release, inhibiting glucose uptake, proliferation, and epithelial-mesenchymal transition (EMT) [2]. | - **Formulation:** Microcrystalline **BAY-876** in saline with Tween-80 and PEG-400.
- **Proliferation:** MTT assay.
- **Gene Expression:** qPCR for EMT markers (E-cadherin, N-cadherin, Vimentin) [2]. |

## Research Applications and Considerations

**BAY-876** is primarily used as a **highly selective tool compound** to investigate the biological role of GLUT1 in various physiological and pathological processes. Its applications extend beyond oncology to studies in **endothelial cell biology** [7] and **immunometabolism** [8].

For *in vivo* studies, a **microcrystalline formulation** of **BAY-876** has been developed for direct intratumoral injection. This approach sustains localized drug levels and reduces potential systemic side effects from global GLUT1 inhibition [2].

A crucial finding from immunology research is that while Glut1 inhibition drastically reduces blood monocyte numbers, it may not affect processes like atherosclerosis development due to increased migratory

capacity in remaining monocytes. This highlights the importance of understanding cell-type-specific and systemic consequences when targeting core metabolism [8].

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